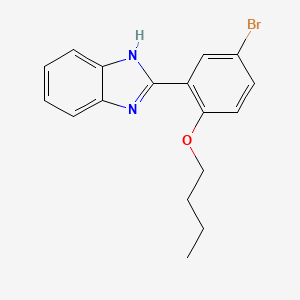

1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- is a benzimidazole derivative featuring a bromine atom at the 5-position and a butoxy group at the 2-position of the pendant phenyl ring. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and chemical properties. The bromine atom introduces electron-withdrawing effects, while the butoxy chain contributes steric bulk and lipophilicity, influencing both reactivity and biological activity .

Preparation Methods

Condensation of Ortho-Phenylenediamine with Substituted Aldehydes

Synthesis of 2-Butoxy-5-Bromobenzaldehyde

The critical intermediate for condensation, 2-butoxy-5-bromobenzaldehyde, is synthesized via sequential functionalization:

-

Bromination of 2-Hydroxybenzaldehyde :

-

Alkylation with Butyl Bromide :

Cyclization to Form Benzimidazole

The aldehyde intermediate is condensed with ortho-phenylenediamine under oxidative conditions to form the benzimidazole ring :

-

Method A (Classic Oxidative Cyclization) :

-

Method B (Microwave-Assisted) :

Mechanistic Insight :

The reaction proceeds via imine formation followed by cyclodehydration. Oxidative agents (e.g., nitrobenzene) or Lewis acids (e.g., Er(OTf)₃) facilitate dehydrogenation to aromatize the benzimidazole core .

Palladium-Catalyzed Cross-Coupling Strategies

For cases where direct condensation is challenging, Suzuki-Miyaura coupling offers an alternative route:

Synthesis of 2-Iodo-1H-Benzimidazole

-

Iodination of 1H-Benzimidazole :

Suzuki-Miyaura Coupling with 5-Bromo-2-Butoxyphenylboronic Acid

Advantages :

-

Tolerates electron-withdrawing groups (e.g., bromo) on the aryl boronic acid.

Green Chemistry Approaches

Solvent-Free Cyclization with Iron-Sulfur Catalysts

Mechanochemical Synthesis

-

Method : Ball-milling ortho-phenylenediamine with 2-butoxy-5-bromobenzaldehyde and K₂CO₃.

-

Conditions : Room temperature, 2 hours.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity in Bromination :

-

Purification of Benzimidazole Derivatives :

-

Stability of intermediates :

Chemical Reactions Analysis

Reactivity at the Bromine Substituent

The 5-bromo group on the phenyl ring enables cross-coupling reactions critical for diversifying the molecule’s applications:

Suzuki-Miyaura Coupling

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78–81 | |

| Base | K₂CO₃ | ||

| Solvent | DMF/H₂O (3:1) | ||

| Temperature | 100°C, 12 h |

This reaction replaces bromine with aryl/heteroaryl boronic acids, enabling access to biaryl derivatives .

Buchwald-Hartwig Amination

-

Amine : Primary/secondary amines or sulfonylanilines.

-

Conditions : Toluene, 110°C, 24 h → yields up to 75%.

-

Application : Introduces nitrogen-based substituents for enhanced hydrogen-bonding capacity .

Stability and Side Reactions

The molecule’s stability under varying conditions impacts its synthetic utility:

Thermal Stability

-

Decomposition occurs above 250°C, with the butoxy group undergoing cleavage at >200°C .

-

Bromine remains inert under mild thermal conditions (<150°C) .

Acid/Base Sensitivity

-

Acidic Conditions : Protonation at N1 of benzimidazole stabilizes the ring but may cleave the butoxy group in concentrated H₂SO₄ .

-

Basic Conditions : Deprotonation facilitates nucleophilic aromatic substitution at the bromine site .

Functionalization of the Benzimidazole Core

Electrophilic substitution on the benzimidazole ring is directed by the electron-donating butoxy group:

Nitration

-

Regioselectivity : Occurs at the 5(6)-position due to the butoxy group’s para-directing effect.

-

Conditions : HNO₃/H₂SO₄, 0–5°C → yields mono-nitro derivatives .

Alkylation

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, have shown promising anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation and DNA replication. For instance:

- Case Study : Research demonstrated that related benzimidazole derivatives exhibited significant efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. Specific derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin against A-549 and MCF-7 cell lines .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. The presence of halogen substituents, such as bromine in this compound, enhances antibacterial activity against Gram-positive bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1H-Benzimidazole Derivative | 4 | Staphylococcus aureus |

| 1H-Benzimidazole Derivative | 8 | Streptococcus faecalis |

| 1H-Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |

Research indicates that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral potential against viruses such as hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The mechanism often involves the inhibition of viral replication.

Mechanism of Action

Targets: The exact molecular targets for this specific compound would require further investigation.

Pathways: Benzimidazoles may interact with cellular pathways related to cell growth, apoptosis, or enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Analogues

2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole

- Molecular Formula : C₁₇H₁₇ClN₂O (MW: 300.79) vs. Target (C₁₆H₁₅BrN₂O, MW: 331.21).

- Key Differences: Chlorine (Cl) vs. Bromine (Br): Br has a larger atomic radius (1.85 Å vs. 0.99 Å) and lower electronegativity (2.96 vs. 3.16), enhancing lipophilicity (LogP: ~4.78 for Br vs.

2-(4-Bromophenyl)-1H-benzimidazole Derivatives

- Ethyl 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylate (): Features a carboxylate ester group instead of a butoxy chain. The ester group increases polarity (PSA: ~70 vs.

Substituent Position and Electronic Effects

- Nitro-Substituted Analogues (): Compound [369] (2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamide) exhibits potent antiparasitic activity (IC₅₀: 0.010 μM against G. intestinalis). The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the benzimidazole ring compared to the target’s bromo group, which may alter binding to parasitic enzymes .

Alkoxy Chain Variations

- Morpholine Derivatives (): Example: 2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2g, MP: 166.4–167.3°C). The morpholine-ethyl group introduces hydrogen-bonding capacity (PSA: ~50), contrasting with the target’s non-polar butoxy chain. This difference may influence interactions with hydrophilic protein pockets .

Antiparasitic Activity

- Compound [369] () outperforms albendazole (IC₅₀: 0.037 μM) and metronidazole (IC₅₀: 1.224 μM) against G. intestinalis.

- The target’s bromine atom may enhance halogen bonding with parasitic enzymes, while the butoxy chain could improve pharmacokinetic stability compared to shorter alkoxy groups .

Reactivity in Substitution Reactions

- 2-(Methylsulfanyl)-1H-benzimidazole () undergoes nucleophilic substitution faster than quinazoline analogues due to electronic effects.

- The target’s bromine atom is less reactive in SN2 reactions compared to methylsulfanyl (-SMe) but may participate in Suzuki couplings for further derivatization .

Physical and Chemical Properties

Pharmacological Potential vs. Established Drugs

Biological Activity

1H-Benzimidazole derivatives, including 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of nitrogenous heterocycles that exhibit a range of pharmacological effects, making them valuable in the development of therapeutic agents.

Chemical Structure and Properties

1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H18BrN3O |

| Molecular Weight | 368.25 g/mol |

| CAS Number | 62871-34-5 |

| IUPAC Name | 2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole |

The presence of the benzimidazole moiety is crucial for its biological activity, as it serves as a pharmacophore for various therapeutic applications.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with the benzimidazole nucleus exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antiviral Activity

Recent investigations have highlighted the potential of benzimidazole derivatives against viral infections. For example, some studies report that specific benzimidazole compounds effectively inhibit hepatitis B and C viruses (HBV and HCV). One study found that a compound similar to 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)- exhibited an EC50 value of approximately 1.5 μM against HBV .

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer effects. They have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. Research has indicated that modifications to the benzimidazole structure can enhance its cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of halogen substituents (like bromine) and alkoxy groups enhances lipophilicity and bioavailability, which can improve the compound's interaction with biological targets .

Key Findings from Recent Studies

- Antibacterial Activity : Compounds with a similar structure demonstrated effective inhibition against gram-positive and gram-negative bacteria.

- Antiviral Efficacy : Certain derivatives showed potent activity against viral replication with low cytotoxicity.

- Cytotoxic Effects on Cancer Cells : Variations in substituents on the benzimidazole ring significantly influenced anticancer activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives:

- Case Study 1 : A study by Xu et al. demonstrated that a benzimidazole derivative inhibited HBV secretion with an EC50 value of 1.5 μM while maintaining a CC50 value of 24.5 μM, indicating good selectivity .

- Case Study 2 : Research conducted by Tsay et al. synthesized benzimidazole-coumarin hybrids that exhibited strong antiviral activity against HCV with EC50 values as low as 3.0 nM .

Q & A

Q. Basic: What are the optimized synthetic routes for synthesizing 1H-Benzimidazole derivatives, such as 2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole?

Methodological Answer:

The synthesis typically involves condensation of o-phenylenediamine with substituted aldehydes or carboxylic acids under acidic conditions. For brominated derivatives, bromination steps using reagents like NBS (N-bromosuccinimide) or direct substitution during intermediate synthesis are critical . Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in Pd-catalyzed cross-coupling reactions for functionalized benzimidazoles . Purification often employs column chromatography or recrystallization, with characterization via melting point, IR (to confirm NH/OH stretches), and NMR (to verify aromatic substitution patterns) .

Q. Basic: How are spectroscopic and crystallographic techniques employed to characterize the structural integrity of 2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-Br bonds at ~500–600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic proton splitting and integration ratios), while ¹³C NMR verifies carbon environments (e.g., brominated carbons at ~110–130 ppm) .

- X-ray Crystallography : Resolves 3D molecular geometry, planarity of the benzimidazole core, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

Q. Intermediate: What in vitro pharmacological assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Target-Specific Assays : Measure inhibition of kinases (e.g., EGFR) or DNA intercalation via fluorescence-based assays .

- Apoptosis Studies : Employ flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole for enhanced antimicrobial activity?

Methodological Answer:

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of benzimidazole to enhance DNA gyrase inhibition .

- Side Chain Modifications : Replace the butoxy group with shorter alkoxy chains to improve membrane permeability .

- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to microbial targets (e.g., Candida albicans CYP51) .

Q. Advanced: What computational strategies are employed to predict the redox behavior and charge-transfer properties of this benzimidazole derivative?

Methodological Answer:

- DFT Calculations : Calculate HOMO-LUMO energies to assess electron donor/acceptor capabilities and charge-transfer dynamics .

- Molecular Dynamics (MD) : Simulate solvation effects on stability and reactivity in biological environments .

- VEDA/PED Analysis : Deconvolute vibrational modes to correlate spectral features with electronic properties .

Q. Advanced: How can microwave-assisted catalysis improve the synthetic efficiency of benzimidazole derivatives in cross-coupling reactions?

Methodological Answer:

Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields in Suzuki-Miyaura or Heck-Mizoroki reactions. For example, Pd(OAc)₂ with silyl-substituted benzimidazole ligands under microwave conditions achieves >90% yield in aryl-aryl bond formation . Optimization parameters include temperature (80–120°C), solvent (DMF/water mixtures), and catalyst loading (1–5 mol%) .

Q. Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Bioavailability Studies : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) .

- Formulation Strategies : Use liposomal encapsulation or PEGylation to enhance pharmacokinetics .

- Transcriptomics/Proteomics : Identify off-target effects or resistance mechanisms in animal models .

Q. Advanced: What structural modifications enhance selectivity for specific molecular targets, such as Hedgehog signaling pathways?

Methodological Answer:

- Hedgehog Antagonism : Introduce sulfonamide or carboxamide groups at the 1-position to mimic SANT-1 derivatives, improving binding to Smoothened receptors .

- Thiophene Substitution : Replace bromophenyl groups with thiophene rings to modulate steric and electronic interactions, as seen in NOD2 antagonist design .

Q. Intermediate: What analytical methods are recommended for quality evaluation of benzimidazole-based compounds in preclinical studies?

Methodological Answer:

- UV Spectrophotometry : Quantify purity using λ_max (~280 nm for benzimidazoles) and validate via Beer-Lambert law .

- HPLC-MS : Detect impurities (<0.1%) and confirm molecular weight .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. Advanced: How can synergistic combinations with existing drugs amplify the therapeutic potential of this compound?

Methodological Answer:

Properties

CAS No. |

62871-34-5 |

|---|---|

Molecular Formula |

C17H17BrN2O |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C17H17BrN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |

InChI Key |

SKIPEXIATADEJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.